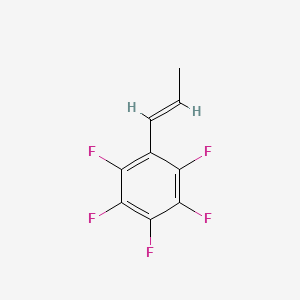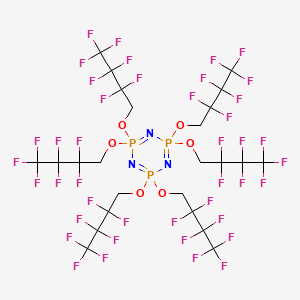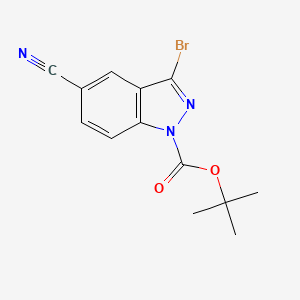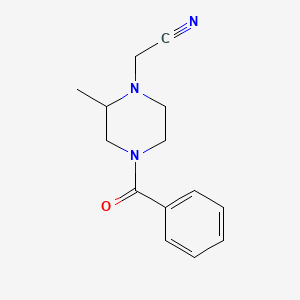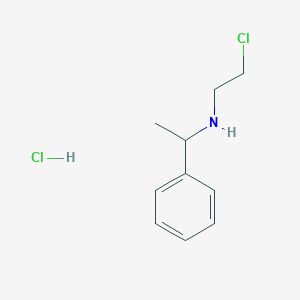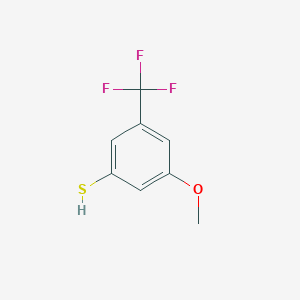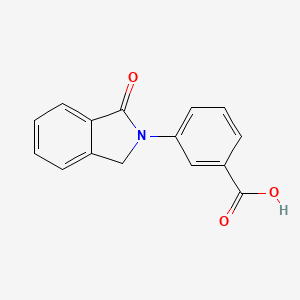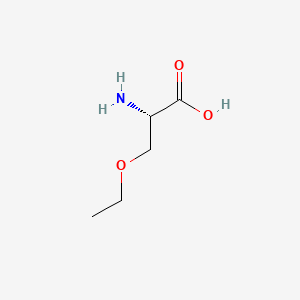![molecular formula C12H6Cl3F6N3O2 B3042093 N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide CAS No. 501680-50-8](/img/structure/B3042093.png)
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide
説明
The compound , N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide, is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to the presence of trichlorovinyl and trifluoromethyl groups. While the papers provided do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis, structure, and properties of the compound.
Synthesis Analysis
The synthesis of related compounds involves the use of diazonium coupling reactions and nucleophilic substitution. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives is achieved through a pathway starting with p-phenylenediamine, followed by reactions with triethyl orthoalkylates and hydrazine monohydrate . Similarly, the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides involves the reaction of N-(2,2-dichlorovinyl)amides with primary or secondary alkylamines, or the amination of N-(1,2,2,2-tetrachloroethyl)benzamides followed by selective monodechlorination . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate trifluoromethyl and trichlorovinyl functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques, including IR and NMR spectroscopy, as well as X-ray crystallography . The presence of CN functional groups and other characteristic substituents can be confirmed through these analyses. For the target compound, similar analytical techniques would be employed to confirm the presence of the trichlorovinyl and trifluoromethyl groups and to elucidate the overall molecular structure.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the electron-withdrawing effects of the trifluoromethyl groups and the potential reactivity of the trichlorovinyl group. While the papers do not provide specific reactions for the target compound, they do discuss the antimicrobial activities of synthesized compounds , suggesting potential biological applications or interactions that could be explored.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include high stability and reactivity under certain conditions, given the presence of halogenated groups. The papers discuss the solubility of related polymers in polar aprotic solvents and their thermal stability, with high decomposition temperatures in both air and nitrogen atmospheres . These properties are indicative of the robustness of the materials and could be extrapolated to suggest that the target compound may also exhibit similar stability.
特性
IUPAC Name |
[(Z)-[amino-[3,5-bis(trifluoromethyl)phenyl]methylidene]amino] N-(1,2,2-trichloroethenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3F6N3O2/c13-7(14)8(15)23-10(25)26-24-9(22)4-1-5(11(16,17)18)3-6(2-4)12(19,20)21/h1-3H,(H2,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZVXZUMWRUFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NOC(=O)NC(=C(Cl)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/OC(=O)NC(=C(Cl)Cl)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





